4-ethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
Description
The compound 4-ethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine features a pyrimidine core substituted at three positions:
- Position 4: Ethyl group, enhancing lipophilicity.
- Position 2: Methylsulfanyl (SCH₃), contributing to hydrophobic interactions and metabolic stability.
- Position 6: A piperazine linker connected to a [1,2,4]triazolo[4,3-b]pyridazine moiety, a pharmacophore common in epigenetic inhibitors (e.g., bromodomain and extraterminal (BET) proteins) .
Properties
IUPAC Name |
6-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8S/c1-3-12-10-15(19-16(18-12)25-2)23-8-6-22(7-9-23)14-5-4-13-20-17-11-24(13)21-14/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEXUUKWIQHWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings and Trends
Triazolopyridazine Orientation : Methoxy or trifluoromethyl substitutions on triazolopyridazine improve BET selectivity .
Sulfur Substituents : Methylsulfanyl aids hydrophobic interactions, while sulfonyl groups enhance metabolic stability .
Linker Flexibility : Piperazine spacers optimize binding to epigenetic targets, as seen in AZD5153 .
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